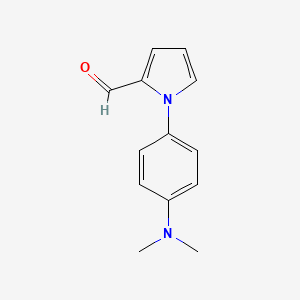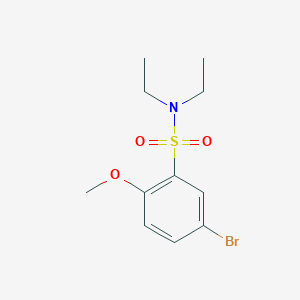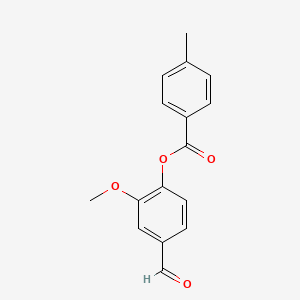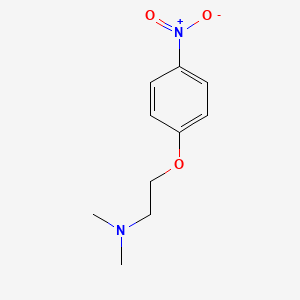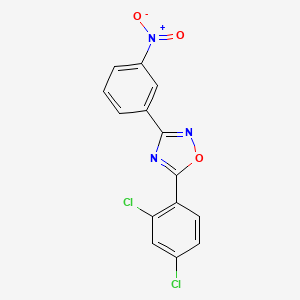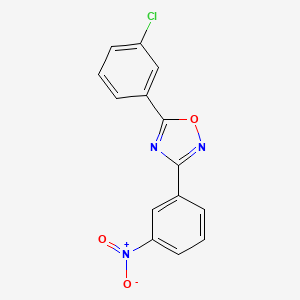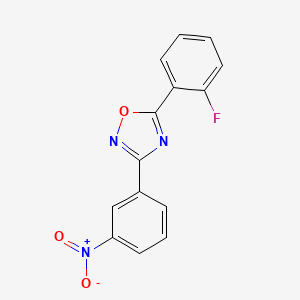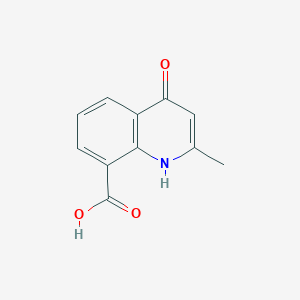
4-Hydroxy-2-methylquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methylquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the eighth position of the quinoline ring. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in drug research and development.
作用機序
Target of Action
4-Hydroxy-2-methylquinoline-8-carboxylic acid, also known as 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives have been found to have diverse biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways .
Result of Action
Some quinoline derivatives have been found to exhibit antimicrobial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylquinoline with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and controlled reaction times to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using efficient and cost-effective methods. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield of the final product. The industrial production process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
4-Hydroxy-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
科学的研究の応用
4-Hydroxy-2-methylquinoline-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
4-Hydroxy-2-methylquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, leading to different reactivity and applications.
8-Hydroxyquinoline: Lacks the methyl group, affecting its binding properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDCSSVRUUIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358621 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384364-07-2 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
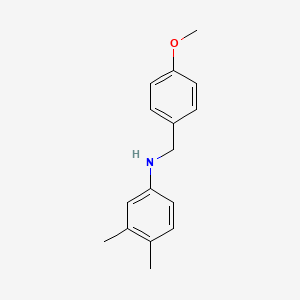

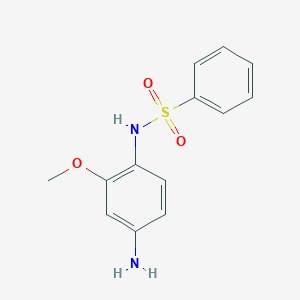
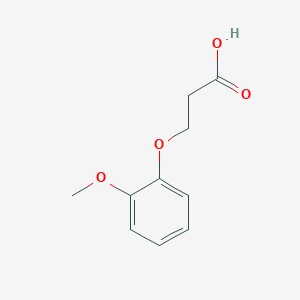
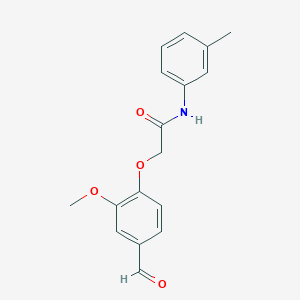
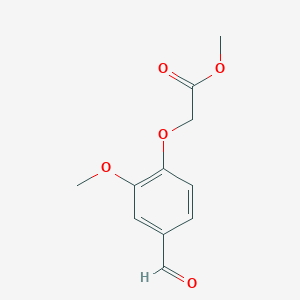
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
